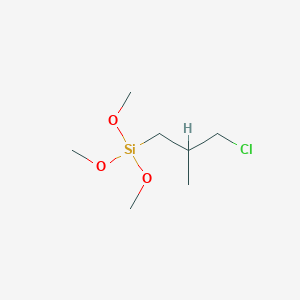

(3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-methylpropyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClO3Si/c1-7(5-8)6-12(9-2,10-3)11-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBWSQWFKWFAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](OC)(OC)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 3 Chloro 2 Methylpropyl Trimethoxysilane

Established Synthetic Routes for Haloalkyltrimethoxysilanes

The formation of haloalkyltrimethoxysilanes is most commonly achieved through hydrosilylation, a reaction that involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond.

The principal industrial method for synthesizing compounds like (3-chloro-2-methylpropyl)trimethoxysilane is the hydrosilylation of an unsaturated chlorinated precursor with an alkoxysilane. In this specific case, the reaction involves methallyl chloride and trimethoxysilane (B1233946). The general reaction is a cornerstone in the production of many organosilicon compounds. mdpi.com Transition metal catalysts are typically required to facilitate this addition. mdpi.com

A common commercial route for a related compound, 3-chloropropyltrimethoxysilane (B1208415), involves a two-step process starting with the hydrosilylation of allyl chloride with trichlorosilane, followed by methanolysis to replace the chloro groups on the silicon with methoxy (B1213986) groups. google.com A similar pathway can be envisioned for this compound, starting from methallyl chloride and trichlorosilane. However, direct hydrosilylation of the unsaturated halide with trimethoxysilane offers a more direct, one-step route. google.com The reaction between methallyl chloride and dichloromethylsilane (B8780727), a related process, has been shown to proceed smoothly with gentle heating in the presence of a platinum catalyst, yielding chloro(3-chloro-2-methylpropyl)dimethylsilane (B100300) in high yield.

The hydrosilylation of alkenes is a major industrial process for producing organosilanes. acs.org The choice of catalyst can influence the regioselectivity of the addition, leading to either the branched (Markovnikov) or linear (anti-Markovnikov) product. For many applications, the linear anti-Markovnikov product is desired.

One alternative involves the use of highly reactive organometallic reagents. For instance, silyl (B83357) lithium reagents can react with primary and secondary alkyl chlorides to form tetraorganosilanes under mild, transition-metal-free conditions. organic-chemistry.org Another approach utilizes the reaction of chlorosilanes with organomagnesium reagents (Grignard reagents) in the presence of a zinc catalyst to produce a wide array of functionalized organosilanes. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C(sp³)–Si bond formation. These methods can couple unactivated alkyl bromides with chlorohydrosilanes, offering a route to highly functionalized aliphatic hydrosilanes. organic-chemistry.org Furthermore, methods are being developed that allow for ligand-controlled regioselectivity, enabling the synthesis of either linear or branched products from the same starting materials by simply changing the ligand on the metal catalyst. acs.org A process for preparing various organosilicon halides involves reacting silicon tetrafluoride with aluminum metal and an alkyl halide at elevated temperatures. google.com

Catalytic Systems in the Synthesis of this compound

Ruthenium-based complexes are recognized as highly efficient catalysts for hydrosilylation due to their high activity and favorable electron transfer characteristics. rsc.orgresearchgate.net Various ruthenium complexes have been investigated for the hydrosilylation of both alkenes and alkynes. rsc.orgnih.gov For the synthesis of 3-chloropropyltrimethoxysilane from allyl chloride and trimethoxysilane, ruthenium carbonyl complexes have been employed. google.com

A significant advancement in the synthesis of haloorganoalkoxysilanes involves the use of peroxy compounds as promoters in conjunction with ruthenium catalysts. epo.org It has been demonstrated that adding a small quantity of a peroxy compound can substantially improve the yield in the hydrosilylation of haloalkenes. epo.org For example, in the presence of a ruthenium catalyst, the addition of a peroxy compound was found to be effective for the hydrosilylation of methallyl chloride. epo.org The reduction of commercial ruthenium (III) chloride with metallic zinc also yields an effective catalyst for this reaction when used with peroxy promoters. epo.org

Table 1: Effect of Peroxy Promoters on Hydrosilylation Yield

| Promoter | Concentration (ppm) | Effect on Yield |

|---|---|---|

| Di-t-butyl peroxide | 3 | Measurable improvement |

| Di-t-butyl peroxide | 5 - 150 | Maximum yields observed |

| Di-t-butyl peroxide | > 300 | Measurable decrease in yield |

| t-butyl hydroperoxide | 400 - 750 | Maximum yields observed |

Data sourced from patent information regarding the hydrosilylation of allyl chloride with trimethoxysilane. epo.org

Besides ruthenium, other noble and base metals are effective catalysts for hydrosilylation. Platinum catalysts are widely used in the silicon industry, but they can have limitations regarding functional group compatibility. nih.gov For the reaction of allyl chloride with trichlorosilane, rhodium(I) catalysts have shown drastically improved efficiency and selectivity compared to conventional platinum catalysts. nih.gov

Iridium complexes have also been used to synthesize 3-chloropropyltrimethoxysilane, but the high cost of iridium metal makes this approach less economically viable for industrial-scale production. google.com More recently, there has been a focus on developing catalysts based on more abundant and less expensive base metals like nickel and iron. organic-chemistry.org Nickel pincer complexes, for example, have been shown to catalyze the hydrosilylation of alkenes with alkoxy hydrosilanes. organic-chemistry.org

Table 2: Comparison of Catalytic Systems in Hydrosilylation

| Catalyst Metal | Precursor Examples | Key Characteristics |

|---|---|---|

| Platinum | Pt(II) olefin complexes | Widely used industrially, can have limited functional group compatibility. nih.gov |

| Ruthenium | Ru(II) and Ru(IV) complexes, Ru₃(CO)₁₂ | High activity, benefits from peroxy promoters, can be fine-tuned by ligand modification. google.comepo.orgrsc.org |

| Rhodium | [RhCl(dppbzF)]₂ | Can offer higher efficiency and selectivity than platinum for specific reactions. nih.gov |

| Iridium | [IrCl(cod)]₂ | Effective but generally too expensive for industrial use. google.com |

Optimization of Synthetic Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include temperature, pressure, solvent, and the molar ratio of reactants.

In a continuous synthesis process for 3-chloropropyltrimethoxysilane, the reaction temperature was controlled at 60°C, while the temperature in the reaction column was maintained at 50°C under a vacuum of 400 mmHg. chemicalbook.com This careful control of temperature and pressure is crucial for driving the reaction to completion and for removing byproducts like hydrogen chloride. chemicalbook.com

The choice of solvent can also have a significant impact. While some reactions are performed neat, the use of a solvent can help to control the reaction temperature and improve selectivity. In the ruthenium-catalyzed synthesis of 3-chloropropyltrimethoxysilane, using an alkane with a higher boiling point than trimethoxysilane as a solvent and adding both reactants simultaneously has been shown to result in a high yield. google.com Conversely, aromatic solvents at high concentrations may have a negative effect on reaction rates and selectivities. epo.org

The concentration of promoters, such as the peroxy compounds mentioned earlier, must be carefully controlled. While small amounts can significantly boost the yield, excessive amounts can lead to a decrease in product formation. epo.org For the reaction of methallyl chloride with dichloromethylsilane using a platinum catalyst, a gentle initial heating was sufficient to start a smooth exothermic reaction that was then maintained at 80°C until completion.

Solvent Selection and its Impact on Reaction Kinetics and Thermodynamics

While detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively available in the public domain, general principles of solvent effects in platinum-catalyzed hydrosilylation are well-established. The reaction can be performed without a solvent, particularly in industrial settings, to maximize reactor throughput and simplify product purification. However, when solvents are employed, their properties play a significant role.

Impact of Solvent Polarity and Coordinating Ability:

Non-polar, non-coordinating solvents: Hydrocarbon solvents such as toluene (B28343) or hexane (B92381) are often used. They serve to dissolve the reactants and the catalyst without strongly interacting with the catalytic center. In such media, the intrinsic reactivity of the catalyst and reactants dictates the reaction course.

Polar aprotic solvents: Solvents like tetrahydrofuran (B95107) (THF) or chlorinated hydrocarbons can influence the reaction rate. Their polarity can help to stabilize charged or polarized intermediates that may form during the catalytic cycle. However, some polar solvents with coordinating atoms (like oxygen in THF) can also compete with the reactants for coordination sites on the platinum catalyst, potentially inhibiting the reaction if used in high concentrations.

Protic solvents: Alcohols are generally avoided in this specific synthesis due to the reactivity of the trimethoxysilane group, which can undergo transesterification with the solvent.

Research on the hydrosilylation of various olefins has shown that the reaction rate can be influenced by the solvent's ability to stabilize the transition state of the rate-determining step. For instance, a solvent that can better solvate a more polar transition state compared to the ground state reactants will accelerate the reaction.

Interactive Data Table: General Impact of Solvent Class on Hydrosilylation

| Solvent Class | Examples | General Impact on Reaction Kinetics | Thermodynamic Considerations |

| Non-polar Hydrocarbons | Toluene, Hexane | Generally provides a baseline reaction rate; minimal interaction with the catalyst. | Primarily affects the solubility of reactants and catalyst. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | Can increase reaction rates by stabilizing polar intermediates. May inhibit the reaction through catalyst coordination. | Can influence the solvation energies of reactants and products, slightly shifting the reaction equilibrium. |

| Protic | Alcohols, Water | Generally unsuitable due to side reactions with the alkoxysilane functional groups. | Leads to undesirable side products, complicating the thermodynamic landscape. |

Temperature, Reaction Time, and Stoichiometric Considerations

The parameters of temperature, reaction duration, and the molar ratio of reactants are intricately linked and must be carefully optimized to ensure high yield and purity of this compound.

Temperature:

Hydrosilylation reactions are typically exothermic. The reaction is often initiated at a moderate temperature, and the heat generated by the reaction itself is used to drive it to completion. For the synthesis of the closely related compound, chloro(3-chloro-2-methylpropyl)dimethylsilane, a gentle initial heating to around 21°C is followed by a controlled exothermic reaction that raises the temperature to 90°C. The reaction mixture is then maintained at a specific temperature, for instance 80°C, to ensure the reaction goes to completion. This temperature profile prevents runaway reactions and minimizes the formation of byproducts that can occur at excessively high temperatures, such as thermal decomposition of the reactants or the product.

Reaction Time:

The reaction time is determined by the reaction temperature, catalyst concentration, and the desired level of conversion. In the aforementioned synthesis of chloro(3-chloro-2-methylpropyl)dimethylsilane, a reaction time of 50 minutes at 80°C was sufficient for completion. Inadequate reaction times will result in incomplete conversion of the starting materials, leading to lower yields and the need for more rigorous purification. Conversely, excessively long reaction times at elevated temperatures can promote side reactions.

Stoichiometric Considerations:

The stoichiometry of the reactants, methallyl chloride and trimethoxysilane, is a critical factor in maximizing the yield of the desired product and minimizing waste. In many industrial hydrosilylation processes, a slight excess of one reactant is used to ensure the complete conversion of the more valuable or limiting reactant. For the synthesis of chloro(3-chloro-2-methylpropyl)dimethylsilane, a 1:1 molar ratio of the silane (B1218182) to the methallyl chloride was employed.

Deviations from the optimal stoichiometric ratio can lead to several issues. An excess of the silane can lead to its presence in the final product, requiring additional purification steps. An excess of the allyl chloride could also remain unreacted or potentially lead to side reactions.

Interactive Data Table: Exemplary Reaction Parameters for a Related Synthesis

The following table details the specific conditions used in the synthesis of chloro(3-chloro-2-methylpropyl)dimethylsilane, which serves as a valuable model for the synthesis of the target compound.

| Parameter | Value | Rationale |

| Initial Temperature | 21°C | To initiate the reaction in a controlled manner. |

| Peak Temperature | 90°C | Resulting from the exothermic nature of the reaction. |

| Reaction Temperature | 80°C | To drive the reaction to completion. |

| Reaction Time | 50 minutes | Sufficient time for high conversion at the given temperature. |

| Stoichiometric Ratio (Silane:Alkene) | 1:1 | A balanced ratio to ensure efficient conversion of both reactants. |

Reaction Mechanisms and Functional Transformations of 3 Chloro 2 Methylpropyl Trimethoxysilane

Hydrolysis and Condensation Processes of Trialkoxysilyl Groups

The sol-gel process, which involves the hydrolysis and subsequent condensation of alkoxysilanes like (3-chloro-2-methylpropyl)trimethoxysilane, is a versatile method for creating inorganic networks. dtic.mil The kinetics and outcome of these reactions are highly sensitive to several factors, including pH and the amount of water present. dtic.milrsc.org

Mechanism of Alkoxy Group Hydrolysis in this compound

The hydrolysis of the methoxy (B1213986) groups in this compound is a crucial first step in the formation of siloxane networks. This reaction involves the substitution of alkoxy groups (OR) with hydroxyl groups (OH) and can be catalyzed by either acids or bases. gelest.comtandfonline.com

Under acidic conditions, an alkoxy group is protonated in a rapid initial step, making it a better leaving group. A water molecule then attacks the silicon atom in a nucleophilic substitution reaction. unm.edumdpi.com This process is generally faster than base-catalyzed hydrolysis. gelest.com The reaction rate is also influenced by steric factors; for instance, methoxysilanes hydrolyze significantly faster than ethoxysilanes. gelest.com

In base-catalyzed hydrolysis, a hydroxide (B78521) anion directly attacks the silicon atom, which does not require prior protonation. unm.edu This mechanism is a bimolecular nucleophilic substitution (SN2-Si). mdpi.comtandfonline.com The hydrolysis of the remaining alkoxy groups can be stepwise, and the relative rates of these subsequent hydrolysis steps are dependent on the pH. rsc.org For example, under basic conditions, successive hydrolysis steps tend to be faster. rsc.org The pH of the reaction mixture can change during hydrolysis; for instance, the hydrolysis of 3-chloropropyltrimethoxysilane (B1208415) has been observed to cause a decrease in the pH of the medium. researchgate.net

Siloxane Network Formation via Acid- and Base-Catalyzed Condensation Reactions

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are highly reactive and readily undergo condensation reactions to form stable siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. bohrium.comnih.gov This process is the foundation for the formation of a cross-linked, three-dimensional network. Like hydrolysis, condensation can be catalyzed by both acids and bases. bohrium.comtandfonline.com

Acid-catalyzed condensation typically involves a protonated silanol group reacting with a neutral silanol. nih.gov This mechanism tends to favor the reaction between less-substituted, more sterically accessible silanols, leading to the formation of more linear or randomly branched polymer chains. unm.edu

Base-catalyzed condensation , on the other hand, involves the reaction of a deprotonated silanol (silanolate) with a neutral silanol. unm.edumdpi.com This process generally results in more highly cross-linked and particle-like structures. unm.edu The condensation rates are influenced by the steric and electronic effects of the organic substituent on the silicon atom. bohrium.com

The general scheme for hydrolysis and condensation is as follows:

Hydrolysis: R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH

Condensation: 2R'Si(OH)₃ → (HO)₂R'Si-O-SiR'(OH)₂ + H₂O

These condensation reactions continue, eventually leading to the formation of a solid gel. dtic.mil

Influence of Solution pH and Water-to-Alkoxide Ratio on Sol-Gel Kinetics and Microstructure

The kinetics of the sol-gel process and the microstructure of the resulting material are profoundly influenced by the solution pH and the water-to-alkoxide molar ratio (Rw). dtic.milresearchgate.netresearchgate.net

Effect of pH: The pH of the reaction medium dictates the dominant catalytic pathway (acid or base) for both hydrolysis and condensation, thereby controlling their relative rates. unm.edunih.gov

Acidic conditions (low pH) generally lead to rapid hydrolysis and slower condensation. unm.edu This combination favors the formation of weakly branched, "polymeric" networks. unm.edu

Basic conditions (high pH) result in slower hydrolysis and faster condensation, promoting the growth of more compact, highly branched clusters or colloidal particles. unm.edu There is typically a minimum reaction rate at a pH of around 7 for hydrolysis and between pH 6 and 7 for condensation. unm.edu

Effect of Water-to-Alkoxide Ratio (Rw): The stoichiometric amount of water required for the complete hydrolysis of a trialkoxysilane is a molar ratio of 3:1. However, the actual ratio used can significantly impact the final structure.

Low Rw (sub-stoichiometric) leads to incomplete hydrolysis, resulting in a network that contains a significant number of unreacted alkoxy groups.

High Rw generally accelerates the hydrolysis reaction. nih.gov However, very high water concentrations can lead to longer gelation times due to dilution effects. nih.gov The combination of base catalysis and a high water-to-alkoxide ratio tends to produce dense, colloidal particles. unm.edu

The interplay between pH and Rw allows for fine-tuning of the sol-gel process to achieve desired material properties. For instance, a two-step hydrolysis process, where the initial hydrolysis is carried out under acidic conditions with a low water ratio, followed by the addition of more water and a shift to basic conditions, can produce ramified, weakly-branched structures. unm.edu

Interactive Table: Effect of Sol-Gel Parameters on Network Structure

| Catalyst | Water/Alkoxide Ratio | Hydrolysis Rate | Condensation Rate | Resulting Structure |

|---|---|---|---|---|

| Acid | Low | Fast | Slow | Weakly branched polymers |

| Base | High | Slow | Fast | Dense colloidal particles |

Grafting and Surface Functionalization Reactions Initiated by this compound

The trialkoxysilyl functionality of this compound enables it to chemically bond to a wide variety of substrates, a process known as grafting or silanization. This surface modification is a powerful tool for altering the properties of materials.

Covalent Bonding with Hydroxyl-Rich Inorganic and Organic Surfaces (e.g., Silica (B1680970), Tannin Polymers)

The primary mechanism for grafting involves the reaction of the silane (B1218182) with hydroxyl (-OH) groups present on the surface of a substrate. This is particularly effective for inorganic materials like silica and other metal oxides, which naturally possess surface hydroxyls (M-OH). mdpi.com The process generally occurs in two steps:

Hydrolysis: The methoxy groups of this compound first hydrolyze in the presence of water to form reactive silanol groups (Si-OH). mdpi.com

Condensation: These silanol groups then condense with the surface hydroxyl groups of the substrate, forming stable covalent siloxane (M-O-Si) bonds and eliminating water. mdpi.comnih.gov

This method is widely used for the surface modification of materials like silica gel and halloysite (B83129) nanotubes. mdpi.comresearchgate.net The efficiency of the grafting process can be influenced by reaction conditions such as the solvent, the amount of silane, the presence of water, and the use of a catalyst. mdpi.comresearchgate.net For instance, studies on grafting (3-chloropropyl)trimethoxysilane onto halloysite nanotubes have shown that toluene (B28343) is an effective solvent and that the addition of a catalyst like triethylamine (B128534) can enhance the degree of grafting. mdpi.comresearchgate.net

Interactive Table: Factors Influencing Grafting Efficiency

| Factor | Influence on Grafting | Example |

|---|---|---|

| Solvent | Affects silane solubility and accessibility to surface | Toluene found to be effective for grafting on halloysite nanotubes. mdpi.com |

| Silane Concentration | Higher concentration can increase grafting up to a point | Optimal molar ratios have been determined for specific substrates. researchgate.net |

| Water | Necessary for hydrolysis of alkoxy groups | A specific molar ratio of H₂O to silane can maximize grafting. researchgate.net |

| Catalyst | Can accelerate hydrolysis and condensation reactions | Triethylamine and ammonia (B1221849) have been used to increase grafting yields. mdpi.comresearchgate.net |

Formation of Self-Assembled Monolayers (SAMs) for Surface Modification

This compound and similar organosilanes can form self-assembled monolayers (SAMs) on various substrates. sigmaaldrich.com SAMs are highly ordered molecular layers that spontaneously form on a surface, providing a precise way to control the surface's chemical and physical properties. diva-portal.org

The formation of a SAM from a trialkoxysilane involves the hydrolysis of the alkoxy groups and subsequent condensation with surface hydroxyls, similar to the general grafting process. researchgate.net The molecules pack closely together, with the alkyl chain (in this case, the 3-chloro-2-methylpropyl group) oriented away from the surface. This creates a new surface with properties defined by the terminal functional group of the organosilane. diva-portal.orgmdpi.com

These monolayers can be used to improve adhesion between different materials, create hydrophobic or hydrophilic surfaces, or introduce reactive functional groups for further chemical modifications. diva-portal.orgnih.gov For example, SAMs of (3-mercaptopropyl)trimethoxysilane (B106455) have been used to introduce thiol groups onto a glass surface to improve the adhesion of a polymer layer. diva-portal.org The formation and quality of the SAM can be monitored by techniques such as atomic force microscopy (AFM), contact angle measurements, and X-ray photoelectron spectroscopy (XPS). ustb.edu.cnresearchgate.net

Grafting onto Nanoparticles (e.g., Carbon Nanotubes, Silica Nanoparticles, Magnetic Particles)

The functionalization of nanoparticles with this compound is a critical step in the development of advanced hybrid materials. This process, known as grafting, involves the covalent bonding of the silane molecule onto the surface of various nanoparticles, thereby altering their surface chemistry and enhancing their compatibility with polymer matrices.

A notable example is the grafting of a similar compound, (3-chloropropyl)trimethoxysilane (CPTMS), onto halloysite nanotubes (HNTs). mdpi.comresearchgate.net This modification creates a chemically active surface on the HNTs, making them suitable for further reactions and improving their dispersion in hydrophobic polymers. mdpi.comresearchgate.net The efficiency of this grafting process is influenced by several experimental parameters.

| Parameter | Optimal Condition for CPTMS Grafting on HNTs |

| Dispersing Medium | Toluene |

| Molar Ratio (HNTs:CPTMS:H₂O) | 1:1:3 |

| Refluxing Time | 4 hours |

| Catalyst | Triethylamine (Et₃N) and Ammonium Hydroxide (NH₄OH) |

This table illustrates the optimized conditions for grafting (3-chloropropyl)trimethoxysilane onto halloysite nanotubes, a process analogous to modifications with this compound.

The successful grafting of the silane is confirmed through various analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy reveals new stretching vibrations corresponding to the C-H bonds of the alkyl chain, confirming the presence of the silane on the nanoparticle surface. researchgate.net Thermogravimetric analysis (TGA) can also be employed to quantify the amount of grafted silane by measuring the weight loss associated with its decomposition. mdpi.com

Similarly, silica nanoparticles (SiO₂) are often surface-modified with organosilanes to improve their function as reinforcing agents in nanocomposites. For instance, 3-(glycidoxypropyl)trimethoxysilane (GPTMS) has been used to functionalize SiO₂ nanoparticles, with the concentration of the silane playing a key role in the effectiveness of the surface modification. researchgate.net This highlights the importance of optimizing reaction conditions to achieve the desired level of functionalization for specific applications.

Further Derivatization of the Haloalkyl Moiety

The chloroalkyl group of this compound serves as a versatile handle for introducing a wide range of functionalities through subsequent chemical reactions.

The carbon-chlorine bond in the chloropropyl group is susceptible to nucleophilic attack, allowing for the displacement of the chloride ion by various nucleophiles. sydney.edu.au This is a fundamental reaction in organic chemistry, enabling the formation of new carbon-heteroatom bonds. sydney.edu.au The reaction typically proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). libretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the reaction center. libretexts.org

The reactivity of the electrophilic carbon atom is a key factor in these substitution reactions. sydney.edu.au The presence of the electron-withdrawing chlorine atom polarizes the C-Cl bond, making the carbon atom electron-deficient and thus a target for electron-rich nucleophiles. sydney.edu.au

The nucleophilic substitution reactions described above are instrumental in converting the chloroalkyl group into other valuable organofunctional moieties. This chemical transformation is crucial for tailoring the properties of materials for specific applications. For example, reaction with ammonia or primary amines can introduce amine functionalities, which are important for applications requiring basicity or sites for further reaction, such as in catalysis or as adhesion promoters.

Similarly, reaction with a thiol source can yield a thiol-functionalized silane. Thiol groups are known for their ability to react with heavy metals and to participate in "click" chemistry reactions, making them useful in sensors and specialty polymers. The conversion to a glycidyl (B131873) ether group, typically achieved by reaction with a glycidol (B123203) precursor, introduces an epoxide ring. This functionality is highly reactive and can undergo ring-opening reactions with a variety of nucleophiles, making it a key component in the formulation of epoxy resins and adhesives.

Polymerization and Oligomerization Pathways Involving this compound

The dual reactivity of this compound, stemming from its hydrolyzable methoxy groups and its reactive chloroalkyl group, makes it a valuable building block in the synthesis of complex macromolecular structures.

This compound can act as a monomer or co-monomer in the synthesis of silicone polymers. The trimethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane (Si-O-Si) linkages, which constitute the backbone of silicone polymers. By co-polymerizing with other silane monomers, the properties of the resulting silicone material can be precisely controlled. The chloroalkyl group, which remains as a pendant group on the polymer chain, can be used for subsequent cross-linking reactions or for grafting other molecules onto the silicone backbone, thereby creating hybrid organic-inorganic polymers with tailored functionalities.

Hydrolysis and condensation of this compound under specific conditions can lead to the formation of well-defined, cage-like structures known as Polyhedral Oligomeric Silsesquioxanes (POSS). These molecules have a rigid inorganic silica core and pendant organic groups, in this case, the 3-chloro-2-methylpropyl group. These POSS derivatives are considered nano-building blocks that can be incorporated into polymer matrices to significantly enhance their thermal stability, mechanical properties, and oxidation resistance.

Furthermore, derivatives of this silane can be used to synthesize Double-Decker Silsesquioxanes (DDSQ). These are another class of silsesquioxane structures with a defined, ladder-like arrangement. The ability to form these complex, three-dimensional structures underscores the importance of this compound as a precursor for advanced materials with precisely controlled architectures at the molecular level.

Advanced Characterization Techniques for 3 Chloro 2 Methylpropyl Trimethoxysilane and Derived Materials

Morphological and Microstructural Characterization

While spectroscopic methods reveal molecular details, microscopic and diffraction techniques are essential for understanding the larger-scale structure and surface features of materials derived from (3-chloro-2-methylpropyl)trimethoxysilane.

Scanning Electron Microscopy (SEM) is a premier technique for visualizing the surface of a material at high magnification. It provides detailed information about topography, morphology, and the dispersion of particles.

When this compound is used to functionalize a surface, such as nanoparticles or nanotubes, SEM can be employed to observe the changes in the surface texture. For example, in studies involving the grafting of (3-chloropropyl)trimethoxysilane onto halloysite (B83129) nanotubes, SEM images confirmed that the tubular morphology of the nanotubes was preserved after modification. mdpi.com The images also revealed that the silane (B1218182) formed a coating on the surface, leading to some aggregation or "sticking together" of the nanotubes, which is evidence of successful surface functionalization. mdpi.com This technique is critical for confirming that the modification process has occurred over the entire surface and for assessing the quality of the resulting coating.

X-ray Diffraction (XRD) is a powerful analytical method used to determine the crystallographic structure of a material. It works by bombarding a sample with X-rays and analyzing the resulting diffraction pattern.

For materials derived from this compound, XRD is primarily used to assess the crystalline nature of the substrate before and after modification. The silane itself, and the thin layer it forms upon condensation, is typically amorphous and therefore does not produce sharp diffraction peaks. The main application of XRD is to confirm that the underlying crystalline structure of the substrate (e.g., TiO₂, SiO₂, or clay minerals) has not been altered during the silanization process. researchgate.net A broad, low-intensity hump may appear in the diffractogram, characteristic of the amorphous silica (B1680970) network, but the sharp peaks of the crystalline substrate should remain, confirming that its bulk structure is intact.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanostructure of materials. When this compound is used to form silica coatings or nanoparticles, TEM can reveal critical information about the morphology and dimensions of these structures.

For instance, in the creation of core-shell nanoparticles, where a layer of silica is deposited onto a core material, TEM is indispensable. It allows for the direct observation of the resulting silica shells, confirming their uniformity and thickness. This is crucial as the shell thickness, often controlled through processes like the Stöber method, dictates many of the nanoparticle's final properties. researchgate.net The ability to create uniform and homogeneous silica shells with a high degree of control over their thickness is a significant advantage of using silane precursors like this compound. researchgate.net Such coatings enhance the stability of the core nanoparticles and provide active sites for further functionalization. researchgate.net

Compositional and Thermal Analysis

A comprehensive understanding of a material requires detailed knowledge of its elemental composition and behavior under thermal stress.

Elemental analysis provides quantitative data on the elemental composition of this compound. This is vital for confirming the stoichiometry of the compound and assessing its purity. The theoretical elemental composition can be calculated from its chemical formula, C7H17ClO3Si.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 39.54 |

| Hydrogen | H | 1.01 | 17 | 17.17 | 8.08 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.67 |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.58 |

| Silicon | Si | 28.09 | 1 | 28.09 | 13.21 |

| Total | 212.78 | 100.00 |

X-ray Fluorescence (XRF) is a complementary, non-destructive technique used to verify the elemental composition and detect any inorganic impurities. By irradiating a sample with X-rays and analyzing the emitted fluorescent X-rays, XRF can identify the elements present and their relative concentrations.

Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials. mdpi.com By monitoring the mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the temperatures at which the material decomposes.

For materials derived from this compound, such as hybrid organic-inorganic coatings, TGA is used to quantify the organic and inorganic content. The initial weight loss at lower temperatures typically corresponds to the decomposition of the organic (3-chloro-2-methylpropyl) groups, while the remaining mass at high temperatures represents the stable inorganic silica (SiO2) component. This information is critical for understanding the material's composition and predicting its performance at elevated temperatures. The thermal stability of composite materials can appear enhanced in TGA measurements due to factors like lower thermal diffusivity compared to the pure polymer. mdpi.com

Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgthermofisher.com It is often coupled with electron microscopy (SEM or TEM) to provide chemical characterization of a material. thermofisher.com When a sample is bombarded by an electron beam, it emits characteristic X-rays whose energies correspond to the elements present. wikipedia.org

EDS is particularly valuable for creating elemental maps, which show the spatial distribution of different elements across a sample's surface or within its nanostructure. thermofisher.com For surfaces modified with this compound, EDS mapping can confirm the uniform distribution of silicon, chlorine, and carbon, providing evidence of a successful and homogeneous coating. In the analysis of composite materials, EDS can differentiate the elemental composition of various phases or particles. nih.gov

Table 2: Example of EDS Data for a Surface Modified with this compound

| Element | Energy (keV) | Weight % | Atomic % |

| C K | 0.277 | 45.2 | 55.8 |

| O K | 0.525 | 20.1 | 18.6 |

| Si K | 1.739 | 15.5 | 8.2 |

| Cl K | 2.621 | 19.2 | 8.0 |

| Total | 100.0 | 100.0 |

Note: The data in this table is illustrative and will vary depending on the specific sample and analytical conditions.

Surface and Interfacial Property Assessment

The performance of this compound in many applications is dictated by its ability to modify the surface properties of a substrate.

Contact angle measurement is a primary method for characterizing the wettability of a surface. aalto.firesearchgate.net It involves placing a liquid droplet on a solid surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface. researchgate.netnih.gov A low contact angle indicates that the liquid wets the surface well (hydrophilic), while a high contact angle signifies poor wetting (hydrophobic). aalto.finih.gov

Surfaces treated with this compound are expected to exhibit a change in their wetting behavior. The alkyl-chloro group of the silane, being organic and less polar than a typical substrate like glass or metal oxide, can increase the hydrophobicity of the surface. By measuring the contact angle of water on a substrate before and after treatment, the effectiveness of the silane modification can be quantified. The advancing and receding contact angles are often measured to understand contact angle hysteresis, which provides further insight into surface roughness and chemical heterogeneity. nih.gov

Table 3: Illustrative Contact Angle Data for a Surface Treatment

| Surface | Water Contact Angle (°) | Wettability |

| Uncoated Glass Slide | 35° | Hydrophilic |

| Glass Slide Coated with this compound | 95° | Hydrophobic |

Note: These values are for illustrative purposes and actual measurements will depend on the substrate and coating quality.

Electrochemical Impedance Spectroscopy (EIS) for Coating Integrity and Corrosion Resistance

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to evaluate the performance of protective coatings. kta.com By applying a small amplitude alternating current (AC) voltage over a range of frequencies, EIS can probe the electrochemical behavior of the coating-substrate interface. nih.gov This method is particularly valuable for assessing the integrity of coatings derived from this compound and their effectiveness in preventing corrosion of the underlying metallic substrate. researchgate.net

The data obtained from EIS measurements can be modeled using equivalent electrical circuits to extract quantitative parameters that describe the coating's properties. Key parameters include the coating capacitance (Cc), which relates to water uptake, and the pore resistance (Rpo), which indicates the resistance to ion flow through pores and defects in the coating. A high-performance, intact coating will exhibit low capacitance and high resistance.

Research Findings:

These studies collectively establish a clear precedent for the application of EIS in characterizing silane-based coatings. For a hypothetical coating derived from this compound on a steel substrate, one would expect the EIS data to reveal changes in the coating's barrier properties upon exposure to a corrosive environment, such as a saline solution. An effective coating would maintain a high impedance modulus over extended exposure times, indicating superior corrosion resistance.

Below is an illustrative data table representing typical results that would be obtained from an EIS study on a silane-based coating.

| Parameter | Initial Measurement | After 1000 hours Salt Spray |

| Coating Capacitance (Cc) | 1.5 x 10-9 F/cm2 | 5.8 x 10-8 F/cm2 |

| Pore Resistance (Rpo) | 9.5 x 108 Ω·cm2 | 2.1 x 106 Ω·cm2 |

| Charge Transfer Resistance (Rct) | > 1010 Ω·cm2 | 7.3 x 107 Ω·cm2 |

| Impedance Modulus at 0.1 Hz ( | Z | ) |

This table is illustrative and represents the type of data generated in EIS experiments on protective coatings.

Brunauer-Emmett-Teller (BET) Surface Area Analysis for Porosity and Surface Area

The Brunauer-Emmett-Teller (BET) theory provides the foundation for a standard technique used to determine the specific surface area and porosity of solid materials. wikipedia.org The method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. numberanalytics.com By measuring the amount of gas adsorbed at various partial pressures, a BET isotherm is generated, from which the specific surface area can be calculated. catalysis.blog

For materials synthesized or functionalized using this compound, such as modified mesoporous silica or functionalized clays, BET analysis is crucial for understanding their morphology. The surface area and pore size distribution can significantly influence the material's performance in applications like catalysis, adsorption, and as a component in composite materials. numberanalytics.com

Research Findings:

Specific research detailing the BET analysis of materials derived solely from this compound is not extensively documented in publicly available literature. However, the technique is routinely applied to materials functionalized with similar organosilanes. For example, studies on silica gels and mesoporous materials like MCM-41 silylated with (3-aminopropyl)triethoxysilane and (3-mercaptopropyl)trimethoxysilane (B106455) have utilized BET analysis to characterize the changes in surface area and pore volume upon functionalization. nih.gov These studies generally show a decrease in surface area and pore volume after silanization, which is attributed to the grafting of the silane molecules within the pores and on the surface of the material.

The following is a representative data table illustrating the kind of information that would be obtained from a BET analysis of a porous material before and after functionalization with a silane like this compound.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Unmodified Porous Silica | 450 | 0.95 | 8.4 |

| Silica functionalized with this compound | 280 | 0.62 | 7.9 |

This table is for illustrative purposes to show representative data from BET surface area analysis.

Lack of Specific Research Data for this compound Limits Full Analysis

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research on the academic applications of This compound within the detailed framework requested. While extensive research exists for structurally similar organosilanes, such as (3-chloropropyl)trimethoxysilane (CPTMS) and (3-glycidyloxypropyl)trimethoxysilane (GPTMS), this information cannot be substituted to maintain the scientific accuracy and specificity required.

The provided outline necessitates detailed findings on the use of this compound in:

Sol-gel derived hybrid composites and coatings.

Integration into mesoporous silica structures.

Fabrication of functionalized silsesquioxanes (POSS, DDSQ).

Enhancing adhesion and interfacial compatibility.

Tailoring surface wettability and creating superhydrophobic coatings.

Despite targeted searches, the academic literature does not currently provide sufficient data to thoroughly address these specific applications for this particular compound. Research in these areas predominantly focuses on other commercially available and widely studied silanes. For example, studies on sol-gel coatings and composites frequently utilize GPTMS and (3-mercaptopropyl)trimethoxysilane for their versatile reactivity. ijfmr.comresearchgate.netrsc.orgresearchgate.net Similarly, the functionalization of silsesquioxanes and the modification of mesoporous silica often involve aminosilanes or chloropropylsilanes, but not the specific 2-methylpropyl variant requested. sigmaaldrich.comsigmaaldrich.com

General uses for the closely related (3-chloropropyl)trimethoxysilane include acting as a coupling agent and an adhesion promoter in various industrial applications. nih.gov It is also used to functionalize surfaces of nanoparticles, like halloysite nanotubes, to improve dispersion and interaction with polymer matrices. mdpi.com However, the influence of the additional methyl group on the propyl chain in the requested compound, which would affect its reactivity and steric hindrance, is not documented in the context of the outlined applications.

Due to this absence of specific data, generating a scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible at this time. To do so would require extrapolation from related compounds, which would compromise the integrity and specificity of the information presented.

Academic Applications of 3 Chloro 2 Methylpropyl Trimethoxysilane in Materials Science and Engineering

Advanced Surface Modification and Interface Engineering

Modification of Inorganic Filler Materials for Polymer Reinforcement and Dispersion

The efficacy of inorganic fillers in reinforcing polymer matrices is critically dependent on the interfacial adhesion and the quality of filler dispersion. Untreated inorganic fillers, which are typically hydrophilic, exhibit poor compatibility with hydrophobic polymer matrices, leading to agglomeration and weak interfacial bonding. Chemical surface modification of these fillers is a key strategy to overcome this challenge.

(3-chloro-2-methylpropyl)trimethoxysilane serves as a coupling agent to enhance the compatibility between inorganic fillers and polymer matrices. The trimethoxysilane (B1233946) end of the molecule undergoes hydrolysis and condensation reactions to form strong covalent siloxane (Si-O-Si) bonds with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass fibers, and clays. The organofunctional end, the chloromethylpropyl group, extends away from the filler surface. This chlorinated alkyl group can then react with the polymer matrix, either through direct grafting reactions or by increasing the surface's organophilicity, thereby improving its dispersion within the polymer.

Research on the closely related compound, (3-chloropropyl)trimethoxysilane (CPTMS), demonstrates this principle effectively. Studies on the modification of halloysite (B83129) nanotubes (HNTs), a type of aluminosilicate (B74896) clay, show that grafting CPTMS onto the HNT surface improves its chemical activity and potential for interaction with hydrophobic polymers. mdpi.comresearchgate.net The degree of this surface functionalization is influenced by various reaction parameters, highlighting the tunability of the process. mdpi.comresearchgate.net For instance, the choice of solvent and the use of a catalyst can significantly enhance the grafting density of the silane (B1218182) onto the filler surface.

| Parameter Studied | Condition | Grafting Degree (%) |

| Solvent | Toluene (B28343) | 14.5 |

| 1,4-Dioxane | 12.3 | |

| Tetrahydrofuran (B95107) | 11.4 | |

| n-Hexane | 10.2 | |

| Ethanol | 9.8 | |

| Catalyst | Triethylamine (B128534) + Ammonium Hydroxide (B78521) | 16.2 |

| Urea | 15.1 | |

| Tetra-ethoxy titanium | 14.9 | |

| Data derived from a study on the effect of reaction conditions on the grafting of (3-chloropropyl)trimethoxysilane onto Halloysite Nanotubes. mdpi.com |

By creating a robust interface between the filler and the polymer, this compound contributes to improved mechanical properties, such as tensile strength and modulus, as well as enhanced dispersion stability of the final composite material.

Role in Catalyst Development and Support Materials

The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a cornerstone of sustainable chemistry, offering advantages in catalyst separation and recycling. This compound is an important molecule in this field, enabling the creation of robust, supported catalyst systems.

Heterogeneous Catalysis via Surface Immobilization of Active Species

The fundamental role of this compound in this context is to provide a stable anchor for catalytically active species onto an inert, high-surface-area support. The process involves two key steps:

Anchoring to the Support: The trimethoxysilane group reacts with the surface of inorganic supports like silica (SiO2), alumina (B75360) (Al2O3), or mesoporous materials (e.g., MCM-41), forming durable covalent bonds.

Attaching the Catalyst: The chloroalkyl group serves as a reactive handle for the subsequent immobilization of a homogeneous catalyst or a ligand. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions with functional groups (e.g., amines, alcohols, thiols) on the catalytic molecule.

This strategy has been successfully employed to immobilize a wide range of catalysts, including metal complexes and organocatalysts. For example, research has shown that various palladium complexes can be anchored to silica-based supports to create heterogeneous catalysts for reactions like Heck alkenylation. researchgate.net By tethering the active species, leaching into the reaction medium is minimized, which not only prevents product contamination but also preserves the catalyst for reuse. The surface modification of supports with silane coupling agents is a significant approach to enhancing the interaction between an inorganic core and the organic functionality to be anchored. rsc.org

Functionalized Nanoparticles as Recyclable Catalyst Supports

To further simplify catalyst recovery, functionalized nanoparticles, particularly those with a magnetic core, are used as catalyst supports. Iron(II,III) oxide (Fe3O4) nanoparticles are often coated with a thin layer of silica (SiO2) to create a chemically inert surface that is readily functionalized.

This compound is ideally suited for modifying these core-shell magnetic nanoparticles. The silane function condenses onto the silica shell, while the chloroalkyl group is available for tethering the active catalyst. After the chemical reaction is complete, the entire catalyst-support assembly can be easily and rapidly separated from the reaction mixture using an external magnet. This approach avoids tedious filtration or centrifugation steps. Research on similar systems using aminosilanes to immobilize acidic catalysts on magnetic nanoparticles has demonstrated the viability and high efficiency of this method, which allows for excellent catalyst reusability and recyclability in aqueous-based synthesis. rsc.org

Application in Environmental Remediation Technologies

The unique chemical properties of this compound make it a valuable precursor for designing materials aimed at tackling environmental pollution, particularly for the removal of contaminants from water.

Development of Adsorbents for Specific Ion and Pollutant Removal (e.g., Gold(III) ions, Hydrocarbons)

Adsorption is a widely used technique for removing pollutants from aqueous solutions. nih.gov The efficiency of an adsorbent is largely determined by its surface area and the presence of functional groups that have a high affinity for the target pollutant. High-surface-area materials like silica gel, activated carbon, and aerogels can be functionalized using this compound to create selective adsorbents.

The versatility of the chloroalkyl group is key. It can be readily converted into a variety of other functional groups through straightforward chemical reactions. For instance:

Heavy Metal Adsorption: The chloro group can be substituted by a thiol (-SH) group via reaction with a sulfide (B99878) salt. Thiol-functionalized materials exhibit a very high affinity for heavy metal ions such as lead (Pb(II)), mercury (Hg(II)), and cadmium (Cd(II)). researchgate.net Studies using mercaptopropyl trimethoxysilane (MPTMS) to modify silica aerogels have shown remarkable performance, achieving a maximum adsorption capacity for Pb(II) of 240 mg/g. researchgate.netphyschemres.org

Precious Metal Recovery: By reacting the chloro-functionalized support with ligands containing nitrogen or sulfur donor atoms (e.g., amines, thiourea (B124793) derivatives), adsorbents highly selective for precious metal ions like gold(III) or platinum(IV) can be synthesized.

Hydrocarbon Removal: The inherent organophilic nature of the 2-methylpropyl chain can be utilized to adsorb nonpolar organic pollutants, such as hydrocarbons, from water through hydrophobic interactions.

| Adsorbent Material | Target Pollutant | Maximum Adsorption Capacity (q_m) |

| MPTMS-modified Silica Aerogel | Pb(II) | 240 mg/g |

| Amidoxime-modified PAN nanofibers | Pb(II) | 263.45 mg/g |

| Amidoxime-modified PAN nanofibers | Cu(II) | 52.70 mg/g |

| Porous Attapulgite/Polyethersulfone Beads | Cd(II) | 32.7 mg/g |

| Porous Attapulgite/Polyethersulfone Beads | Cu(II) | 25.3 mg/g |

| A comparison of the adsorption capacities of various functionalized adsorbents for heavy metal ions. nih.govphyschemres.org |

Design of Functional Materials for Water Treatment Applications

Beyond simple adsorption, this compound contributes to the design of more complex functional materials for water treatment. By covalently bonding functional molecules to stable, insoluble supports, it ensures the long-term integrity and safety of the treatment material. mdpi.com Leaching of the active component, a common problem with impregnated materials, is effectively prevented.

This allows for the creation of:

Reusable Adsorption Columns: Fillers functionalized via the silane can be packed into columns for continuous flow water treatment systems. Once saturated, the columns can be regenerated by washing with an appropriate solution to strip the bound pollutants, making the process more economical and sustainable. nih.gov

Catalytic Membranes: The silane can be used to immobilize catalytic species onto the surface of filtration membranes. These reactive membranes can simultaneously filter and chemically degrade organic pollutants, combining two treatment steps into one.

The use of silane coupling agents like this compound is a powerful and adaptable strategy for creating a new generation of high-performance materials for applications ranging from polymer composites to catalysis and environmental protection.

Theoretical and Computational Chemistry Approaches for 3 Chloro 2 Methylpropyl Trimethoxysilane Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of chemical systems. For (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE, DFT calculations provide fundamental insights into its structural preferences and electronic landscape, which are critical for understanding its reactivity and interaction with other materials.

Geometry Optimization and Conformational Analysis of the Organosilane

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Geometry optimization using DFT methods allows for the determination of the most stable conformations, i.e., the ones with the lowest energy. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| O-Si-C-C | Defines the orientation of the propyl chain relative to the methoxy (B1213986) groups. | Influences the steric hindrance around the silicon atom. |

| Si-C-C-C | Determines the gauche or anti conformation of the propyl backbone. | Affects the overall shape and packing ability of the molecule. |

| C-C-C-Cl | Orients the reactive chloro group. | Impacts the accessibility of the chlorine atom for subsequent reactions. |

This table is illustrative and based on general principles of conformational analysis.

Electronic Properties and Orbital Interactions (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool used in conjunction with DFT to translate the complex, delocalized molecular orbitals obtained from calculations into a more intuitive, localized bonding picture that aligns with classical Lewis structures. wisc.edu This analysis provides valuable information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For this compound, NBO analysis can elucidate the nature of the key chemical bonds. taylorfrancis.com For example, it can quantify the polarization of the Si-O, Si-C, and C-Cl bonds. The analysis reveals the occupancy of the bonding, non-bonding (lone pair), and anti-bonding orbitals. wisc.edu Significant delocalization of electron density from a filled bonding or lone-pair orbital to an empty anti-bonding orbital indicates a stabilizing hyperconjugative interaction. taylorfrancis.com

In the context of this specific organosilane, NBO analysis would likely reveal:

Strong polarization of the Si-O bonds, making the silicon atom highly electrophilic and susceptible to hydrolysis.

Hyperconjugative interactions between the C-H or C-C sigma bonds and the anti-bonding orbitals of the Si-O bonds, which can influence the stability of the molecule.

The nature of the lone pairs on the oxygen and chlorine atoms and their potential involvement in intermolecular interactions.

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(O) | σ(Si-C) | High | Anomeric effect, stabilizing the gauche conformation. |

| σ(C-H) | σ(C-Cl) | Moderate | Vicinal hyperconjugation, influencing reactivity. |

| σ(C-C) | σ*(Si-O) | Low | Stabilizing interaction along the backbone. |

This table presents hypothetical E(2) values (stabilization energy) to illustrate the types of interactions that would be investigated. Actual values would require specific DFT and NBO calculations.

Molecular Dynamics (MD) Simulations for Reaction Pathways and Material Behavior

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of complex processes such as hydrolysis, condensation, and grafting reactions.

For this compound, MD simulations can provide invaluable insights into how these molecules behave in a realistic environment, such as in solution or at an interface. For instance, MD can be used to study the hydrolysis of the methoxy groups to form silanols, a crucial first step in the formation of siloxane networks and in the grafting of the silane (B1218182) onto a substrate. The simulations can track the diffusion of water molecules to the silane, the coordination of water to the silicon atom, and the subsequent cleavage of the Si-O-CH3 bond.

Furthermore, MD simulations can model the condensation of the resulting silanols to form Si-O-Si bonds, leading to the formation of oligomers and eventually a cross-linked network. These simulations can reveal how factors like the concentration of silane, water content, and temperature affect the rate and structure of the resulting polymer.

When considering the grafting of this compound onto a surface (e.g., silica (B1680970) or a polymer), MD simulations can be used to study the adsorption of the silane onto the surface, the orientation of the molecule at the interface, and the chemical reaction leading to the formation of a covalent bond between the silane and the substrate. mdpi.comresearchgate.net These simulations can help in understanding how the surface chemistry and the structure of the silane influence the grafting density and the final properties of the modified material. mdpi.com

Predictive Modeling of Reactivity and Designed Material Performance

The insights gained from DFT and MD simulations can be used to develop predictive models for the reactivity of this compound and the performance of materials designed with it. For example, the calculated electronic properties from DFT, such as the charge on the silicon atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the rate of hydrolysis.

Similarly, the results from MD simulations, such as the free energy barriers for reaction or the mechanical properties of a simulated polymer network, can be used to guide the design of new materials. mdpi.comacs.org For instance, by systematically varying the functional groups on the silane in the simulations, one can predict which modifications would lead to improved adhesion, increased cross-linking density, or enhanced thermal stability. This computational-driven approach can significantly accelerate the materials discovery process by allowing for the virtual screening of a large number of candidate molecules before committing to expensive and time-consuming experimental synthesis and testing.

Future Research Directions and Emerging Paradigms for 3 Chloro 2 Methylpropyl Trimethoxysilane

Development of Novel, Green Synthetic Pathways and Sustainable Production Methods

The traditional synthesis of organosilanes, often relying on the Müller-Rochow direct process, has been a cornerstone of the silicone industry. mdpi.com This method, while effective, presents opportunities for greener and more sustainable alternatives. mdpi.com Future research is increasingly focused on developing environmentally benign and economically viable production methods for (3-CHLORO-2-METHYLPROPYL)TRIMETHOXYSILANE and related compounds.

A significant area of development is the use of earth-abundant and environmentally friendly transition metal catalysts, such as those based on iron, cobalt, or nickel, to replace the more common platinum-based catalysts. nih.govacs.org While challenges related to catalyst sensitivity to air and moisture persist, ongoing research aims to develop robust and stable catalysts. nih.govacs.org For instance, a novel methodology utilizing an air- and water-stable cobalt-based catalyst has been shown to be effective for the one-pot synthesis of a wide range of alkoxy-substituted silanes under mild conditions. nih.govacs.org This approach not only offers a more sustainable route but also produces valuable byproducts like hydrogen. nih.govacs.org

Another promising avenue is the direct synthesis of alkoxysilanes from silicon and alcohols, a method first explored in the mid-20th century. mdpi.com Modern advancements in this area are focused on improving efficiency and selectivity. mdpi.com Furthermore, the development of photocatalytic methods, using low-cost and readily available dyes like eosin (B541160) Y, offers a new strategy for the selective synthesis of organosilanes. nus.edu.sg This method, particularly when combined with continuous microflow reactors, allows for precise control over the reaction and high yields, paving the way for on-demand and automated synthesis of bespoke silane (B1218182) molecules. nus.edu.sg

Integration into Multifunctional and Stimuli-Responsive Materials Systems

The unique chemical structure of this compound, featuring both a reactive chloropropyl group and hydrolyzable methoxy (B1213986) groups, makes it an ideal candidate for integration into multifunctional and stimuli-responsive materials. These "smart" materials can change their properties in response to external stimuli such as light, temperature, or solvents. rsc.orgrsc.org

Future research will likely focus on leveraging the dual functionality of this silane to create materials with tailored properties. The trimethoxysilane (B1233946) group can form strong covalent bonds with inorganic substrates like glass, silica (B1680970), and metal oxides, while the chloropropyl group can be further modified to introduce a wide range of organic functionalities. This allows for the creation of hybrid organic-inorganic materials with enhanced mechanical, thermal, and chemical properties.

For example, in the realm of polymer composites, this silane can act as a coupling agent to improve the interfacial adhesion between inorganic fillers and a polymer matrix. This leads to materials with improved strength and durability. frontiersin.org Research is also exploring the use of such silanes in the development of stimuli-responsive coatings, where changes in the environment can trigger a desired response, such as self-healing or controlled release of active agents. rsc.org

Advanced Characterization Methodologies for In-Situ and Operando Studies of Reactions

A deeper understanding of the reaction mechanisms and dynamics of this compound at the molecular level is crucial for optimizing its performance and designing new applications. Traditional analytical techniques often provide a static picture of the chemical processes. However, the development of advanced in-situ and operando spectroscopic techniques is revolutionizing the study of catalytic reactions and material transformations under real-world conditions. researchgate.netresearchgate.net

Operando spectroscopy, which combines spectroscopic characterization with simultaneous measurement of catalytic activity, allows researchers to directly correlate the structure of the catalyst or material with its function. researchgate.net Techniques such as in-situ infrared (IR) spectroscopy, X-ray absorption spectroscopy (XAS), and near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) are being employed to monitor the changes in the chemical and physical state of silanes during reactions. researchgate.net These methods provide invaluable insights into reaction intermediates, catalyst deactivation mechanisms, and the nature of the active sites. researchgate.netresearchgate.net

For instance, in-situ NMR spectroscopy can be used to monitor the conversion of reactants and the formation of products in real-time, providing kinetic data and mechanistic insights. nih.gov The application of these advanced characterization tools to the study of this compound will enable a more rational design of catalysts and reaction conditions for its synthesis and application. nih.gov

Computational Design and Materials Discovery Guided by Theoretical Insights

In parallel with experimental advancements, computational modeling and theoretical chemistry are becoming indispensable tools for accelerating the design and discovery of new materials based on this compound. Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms, predict reaction kinetics, and understand the electronic structure of molecules. researchgate.net

Molecular dynamics (MD) simulations are another powerful tool for studying the behavior of silane coupling agents at interfaces. researchgate.net These simulations can provide detailed information about the conformation of the silane molecules, their interaction with substrates and polymer matrices, and the resulting mechanical properties of the composite material. frontiersin.orgresearchgate.net This computational approach allows for the virtual screening of different silane structures and formulations, saving significant time and resources in the experimental development phase. researchgate.net

By combining theoretical insights with experimental validation, researchers can rationally design silanes with specific functionalities and predictable performance. nus.edu.sg This synergy is crucial for developing the next generation of high-performance materials tailored for specific applications. For instance, computational studies can help in designing silane-modified surfaces with optimal properties for applications in computer-aided design/computer-aided manufacturing (CAD/CAM) resin composites. semanticscholar.orgjst.go.jp

Expanded Applications in Emerging Technologies (e.g., Nanosensors, Smart Coatings, Bio-interfacial Materials)

The unique properties of this compound open up a wide range of possibilities for its use in emerging technologies. Its ability to functionalize surfaces at the nanoscale makes it a promising material for the development of highly sensitive nanosensors. By modifying the surface of a sensor with this silane, specific recognition elements can be immobilized, enabling the detection of target analytes with high selectivity.

In the field of smart coatings, this silane can be used to create surfaces with tunable properties, such as hydrophobicity, self-cleaning ability, and corrosion resistance. The stimuli-responsive nature of materials incorporating this silane can be exploited to develop coatings that respond to environmental cues.

Furthermore, the biocompatibility and ability to form stable interfaces with biological systems make this class of organosilanes attractive for applications in bio-interfacial materials. This includes the development of biocompatible coatings for medical implants to improve their integration with surrounding tissues and reduce the risk of rejection. The ability to tailor the surface chemistry using this silane is key to controlling protein adsorption and cell adhesion, which are critical factors in the performance of biomedical devices.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for (3-chloro-2-methylpropyl)trimethoxysilane, and how are impurities minimized?

- Methodology : Synthesis typically involves nucleophilic substitution or silane coupling reactions. For example, analogous silanes like (3-mercaptopropyl)trimethoxysilane (MPTMS) are synthesized via thiol-ene click chemistry or controlled hydrolysis .

- Purification : Column chromatography (e.g., silica gel) is standard for isolating silane derivatives, as seen in dispirophosphazene purification . Solvent evaporation and filtration (e.g., triethylammonium chloride removal ) are critical for impurity reduction.

- Validation : Confirm purity via NMR (¹H/¹³C), FTIR (Si-O-C absorption bands ~1080 cm⁻¹), and GC-MS .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Based on trimethoxysilane derivatives:

- Use PPE (gloves, goggles) and work in a fume hood due to volatility and potential respiratory irritation .

- Store under inert gas (N₂/Ar) to prevent hydrolysis .

- Spill Management : Absorb with inert materials (vermiculite) and avoid water contact to prevent exothermic reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR identifies chloro and methyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.5–3.8 ppm for Si-OCH₃) .

- FTIR : Confirm Si-O-CH₃ (1080–1110 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized (e.g., phosphazene analogs ).

Advanced Research Questions

Q. How can experimental design address contradictory data on hydrolysis kinetics under varying pH conditions?

- Controlled Variables : Systematically vary pH (acidic/neutral/alkaline), temperature, and solvent polarity. For silane hydrolysis, kinetic studies using ²⁹Si NMR track Si-O condensation rates .

- Triangulation : Cross-validate with FTIR (Si-OH formation at ~3200 cm⁻¹) and dynamic light scattering (aggregation monitoring) .

- Replication : Repeat experiments under inert conditions to exclude atmospheric moisture interference .

Q. What strategies optimize surface functionalization using this compound in hybrid materials?

- Substrate Pretreatment : Clean substrates (e.g., SiO₂, Ag) with plasma/O₂ UV to enhance silane adhesion, as in plasmonic multilayer fabrication .

- Layer-by-Layer Assembly : Use spin-coating or dip-coating with controlled drying (N₂ flow) to prevent uneven monolayers .

- Post-Functionalization : Characterize via AFM (surface roughness) and XPS (Si 2p binding energy shifts) .

Q. How can researchers resolve discrepancies in catalytic activity when this silane is used as a precursor?

- Hypothesis Testing : Compare catalytic performance (e.g., turnover frequency) across substrates (mesoporous silica vs. ITO) .

- In Situ Analysis : Use DRIFTS (diffuse reflectance IR) to monitor active sites during reactions .

- Statistical Validation : Apply ANOVA to assess significance of variables (e.g., silane loading %, reaction time) .

Methodological Frameworks for Data Contradiction Analysis

Q. What systematic approaches validate conflicting results in silane reactivity studies?

- Root-Cause Analysis :

Audit reagent purity (e.g., trace water in solvents accelerates hydrolysis ).

Control ambient humidity (use gloveboxes for moisture-sensitive steps) .

- Alternative Explanations : Test competing hypotheses (e.g., steric hindrance vs. electronic effects) via substituent variation (replace -Cl with -CH₃) .

Q. How to design a robust study integrating qualitative and quantitative data on silane stability?

- Mixed-Methods Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.